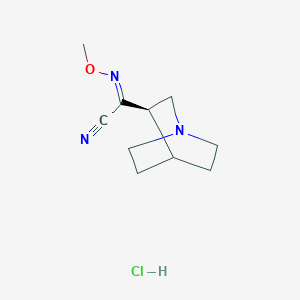

Sabcomeline Hydrochloride

Description

Properties

CAS No. |

159912-58-0 |

|---|---|

Molecular Formula |

C10H16ClN3O |

Molecular Weight |

229.71 g/mol |

IUPAC Name |

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride |

InChI |

InChI=1S/C10H15N3O.ClH/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13;/h8-9H,2-5,7H2,1H3;1H/b12-10+;/t9-;/m0./s1 |

InChI Key |

INJWRVWKJFJRFO-SCRZZQONSA-N |

Isomeric SMILES |

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2.Cl |

Canonical SMILES |

CON=C(C#N)C1CN2CCC1CC2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sabcomeline hydrochloride; BCI-224; BRL-55473; CEB-2424; SB-202026A; BCI224; BRL55473; CEB2424; SB202026A. Memric. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sabcomeline Hydrochloride (CAS 159912-58-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sabcomeline hydrochloride (CAS 159912-58-0), a selective M1 muscarinic acetylcholine receptor partial agonist. Developed initially for the treatment of Alzheimer's disease, Sabcomeline has been a subject of significant research interest due to its pro-cognitive effects and its distinct pharmacological profile. This document synthesizes critical information on its physicochemical properties, molecular mechanism of action, preclinical and clinical development history, and detailed experimental protocols. The guide is intended to serve as a foundational resource for researchers investigating cholinergic systems, neurodegenerative diseases, and the development of novel cognitive enhancers.

Introduction to Sabcomeline Hydrochloride

Sabcomeline, also known by its developmental codes SB-202026A and Memric, is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine receptor.[1][2] Its development was predicated on the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline in patients is closely correlated with the degeneration of cholinergic neurons in the brain.[3] Unlike acetylcholinesterase inhibitors that non-selectively increase acetylcholine levels, Sabcomeline was designed to directly stimulate postsynaptic M1 receptors, which are relatively preserved in the Alzheimer's brain and are critically involved in learning and memory.[3][4]

Despite showing promise in preclinical and early clinical studies for improving cognition, Sabcomeline's development was discontinued after Phase III trials due to insufficient efficacy.[2][5] Nevertheless, it remains a valuable pharmacological tool for elucidating M1 receptor function in the central nervous system and serves as an important case study in the development of receptor-specific agonists for neurological and psychiatric disorders.[4][6]

Physicochemical Profile

Sabcomeline hydrochloride is the hydrochloride salt of the Sabcomeline free base (CAS 159912-53-5).[5] The compound is a white to off-white solid and is stable under recommended storage conditions.[7] Key chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Sabcomeline Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 159912-58-0 | [3][5][7][8] |

| Molecular Formula | C₁₀H₁₆ClN₃O | [5][6][7][8] |

| Molecular Weight | 229.71 g/mol | [3][5][7] |

| IUPAC Name | (R)-3-Quinuclidineglyoxylonitrile (Z)-O-methyloxime, monohydrochloride | [5] |

| Synonyms | SB-202026A, Memric, BCI-224, BRL-55473, CEB-2424 | [2][5][8] |

| Melting Point | 218-219°C | [7] |

| Water Solubility | ~125 mg/mL (~544.16 mM) | [2] |

| Appearance | Solid | [7] |

| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. | [1][5] |

| InChI Key | INJWRVWKJFJRFO-SCRZZQONSA-N | [2][5][8] |

Molecular Pharmacology and Mechanism of Action

Sabcomeline's therapeutic hypothesis is centered on its activity as a functionally selective partial agonist at the M1 muscarinic acetylcholine receptor.[4] While it displays high binding affinity for all five muscarinic receptor subtypes (M1-M5), its functional activity is most pronounced at the M1 receptor.[3][9]

Mechanism of Action:

-

Receptor Binding: Sabcomeline binds to the orthosteric site of the M1 receptor, which is predominantly located on postsynaptic neurons in the cortex and hippocampus—brain regions crucial for cognitive function.[4]

-

G-Protein Coupling: The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4]

-

Signal Transduction: Upon activation by Sabcomeline, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Cellular Response: IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to the modulation of ion channels and other downstream effectors, ultimately enhancing neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.[4]

-

Partial Agonism: As a partial agonist, Sabcomeline produces a submaximal response compared to the endogenous full agonist, acetylcholine. This property is thought to contribute to its favorable side-effect profile, as it may avoid the overstimulation of cholinergic pathways that can lead to adverse effects like bradycardia and gastrointestinal issues, which are typically mediated by M2 and M3 receptors.[9]

The diagram below illustrates the signaling pathway initiated by Sabcomeline at the M1 receptor.

Caption: Sabcomeline M1 Receptor Signaling Pathway.

Synthesis and Analytical Characterization Overview

Synthesis: The chemical synthesis of Sabcomeline is a multi-step process that begins with readily available organic precursors.[3][10] While specific, proprietary synthesis routes developed by manufacturers like SmithKline Beecham (now GSK) exist, the general approach involves key chemical reactions such as alkylation and cyclization to construct the core quinuclidine ring structure.[3][10] The final steps typically involve the formation of the (Z)-O-methyloxime group and subsequent purification, often using chromatographic techniques to achieve high purity.[10]

Analytical Characterization Workflow: Ensuring the identity, purity, and quality of a Sabcomeline hydrochloride batch is critical for research and development. A typical analytical workflow is depicted below.

Caption: Standard Analytical Workflow for Sabcomeline HCl.

Preclinical and Clinical Development Overview

Preclinical Findings: In preclinical studies, Sabcomeline demonstrated significant cognitive-enhancing effects in various animal models.

-

Rodent Models: It was shown to reverse cognitive deficits induced by scopolamine and by delay periods in T-maze tasks at doses significantly lower than those causing adverse cholinergic effects.[3][11]

-

Non-Human Primate Models: In marmosets, Sabcomeline improved performance in visual object discrimination tasks, particularly in reversal learning, without causing the typical side effects associated with muscarinic agonists.[12] These effects were observed at doses that did not significantly alter blood pressure.[12]

These studies highlighted Sabcomeline's potential to provide symptomatic improvement in Alzheimer's disease with a favorable therapeutic window.[9][11]

Clinical Trials: Sabcomeline advanced to Phase III clinical trials for the treatment of mild to moderate Alzheimer's disease.[3][5] Early phase studies indicated that the drug was well-tolerated, with increased sweating being the most common side effect.[3] However, the large-scale Phase III trials ultimately failed to demonstrate a statistically significant benefit over placebo, leading to the discontinuation of its development for this indication.[2][5] The reasons for this failure are complex but may involve factors such as patient population heterogeneity, the specific cognitive endpoints used, and the limitations of the partial agonist mechanism in advanced disease states.

Key Experimental Protocol: Equilibrium Solubility Determination

The following protocol details a standard method for determining the equilibrium solubility of Sabcomeline hydrochloride in a given solvent, a critical parameter for formulation development and in vitro assay design.

Objective: To determine the saturation concentration of Sabcomeline hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

Sabcomeline hydrochloride powder

-

Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation:

-

Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).[4]

-

Prepare a series of calibration standards of Sabcomeline hydrochloride of known concentrations in the selected solvent.

-

-

Sample Incubation (The "Shake-Flask" Method):

-

Add an excess amount of Sabcomeline hydrochloride powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation is reached.[4]

-

Seal the vials tightly to prevent solvent evaporation.[4]

-

Place the vials in the temperature-controlled orbital shaker.

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).[4] The rationale for this extended period is to ensure that the dissolution and precipitation rates have equalized, representing the true thermodynamic solubility.

-

-

Sample Processing:

-

After incubation, remove the vials and allow the undissolved solid to settle by letting them stand for a short period.[4]

-

To ensure complete separation of the solid from the supernatant, centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes).[4] This step is critical to avoid aspirating particulate matter, which would falsely elevate the measured concentration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Immediately dilute the supernatant aliquot with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.[4] A significant dilution is often necessary due to the high solubility of the compound in aqueous media.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using a validated HPLC method to determine the precise concentration of Sabcomeline hydrochloride.[4]

-

Run the previously prepared calibration standards to generate a standard curve.

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of Sabcomeline hydrochloride in the tested solvent at the specified temperature.

-

Conclusion and Future Perspectives

Sabcomeline hydrochloride stands as a pioneering compound in the quest for selective M1 muscarinic agonists for cognitive enhancement. Although it did not achieve regulatory approval, the extensive research conducted on Sabcomeline has provided invaluable insights into the complexities of cholinergic pharmacology and the challenges of translating preclinical efficacy into clinical success. Its functional selectivity and partial agonist profile remain desirable attributes for minimizing mechanism-based side effects.

Future research may focus on leveraging the lessons learned from Sabcomeline to design next-generation M1-targeting compounds, including highly selective allosteric modulators, which offer a different approach to modulating receptor activity.[13] The study of Sabcomeline continues to inform the development of novel therapeutics for Alzheimer's disease, schizophrenia, and other disorders characterized by cognitive impairment.[4][6]

References

- MedKoo Biosciences. (n.d.). Sabcomeline hydrochloride | CAS#159912-53-5 | 159912-58-0.

- Selleck Chemicals. (n.d.). Sabcomeline hydrochloride (SB-202026 hydrochloride) | M1 Receptor Partial Agonist.

- Drugs of the Future. (1997). Sabcomeline Hydrochloride.

- BenchChem. (n.d.). Sabcomeline | Selective M1 mAChR Agonist.

- Patsnap Synapse. (n.d.). Sabcomeline Hydrochloride - Drug Targets, Indications, Patents.

- Santa Cruz Biotechnology. (n.d.). Sabcomeline.

- MedChemExpress. (2025, November 7). Sabcomeline hydrochloride-SDS.

- Alfa Chemistry. (n.d.). CAS 159912-58-0 Sabcomeline hydrochloride.

- Hatcher, J. P., Loudon, J. M., Hagan, J. J., & Clark, M. S. (1998). Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze. Psychopharmacology, 137(3), 269–276.

- Harries, M. H., et al. (1998). The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset. British Journal of Pharmacology, 124(3), 409–415.

- InvivoChem. (n.d.). Sabcomeline HCl | inhibitor/agonist | CAS 159912-58-0.

- MedchemExpress. (n.d.). Sabcomeline (SB-202026) | M1 Receptor Partial Agonist.

- Pohanka, M. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 26(23), 7195.

- Bromidge, S. M., et al. (1997). SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors. British Journal of Pharmacology, 122(1), 109–118.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sabcomeline HCl | inhibitor/agonist | CAS 159912-58-0 | Buy Sabcomeline HCl from Supplier InvivoChem [invivochem.com]

- 3. Portico [access.portico.org]

- 4. Sabcomeline | Selective M1 mAChR Agonist | [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Sabcomeline Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy Sabcomeline | 159912-53-5 [smolecule.com]

- 11. Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Sabcomeline Hydrochloride: Mechanisms of M1-Preferential Functional Selectivity

Topic: Sabcomeline Hydrochloride Functional Selectivity (M1 vs M3) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Sabcomeline hydrochloride (SB-202026) represents a paradigmatic case study in functional selectivity (biased agonism). Unlike ligands that achieve specificity through differential binding affinity (

This guide dissects the pharmacological mechanics of this selectivity, providing validated experimental protocols for distinguishing M1 efficacy from M3 occupancy.

Pharmacological Core: The Selectivity Paradox

The Binding vs. Function Disconnect

In classical pharmacology, selectivity is often synonymous with binding affinity. Sabcomeline defies this rule. Radioligand binding assays utilizing non-selective antagonists (e.g.,

However, the functional output diverges largely due to two factors:

-

Intrinsic Efficacy (

): The ability of the ligand-receptor complex to initiate G-protein coupling. -

Receptor Reserve (Spare Receptors): The density of receptors in target tissues. Central M1 receptors (cortex/hippocampus) often possess a higher receptor reserve for specific signaling endpoints (e.g., depolarization) compared to peripheral M3 tissues for contraction.

M1 Agonism (The Therapeutic Signal)

At the M1 receptor, Sabcomeline acts as a partial agonist .[1][2][3][4][5]

-

Mechanism: It stabilizes the active conformation of the M1 receptor, facilitating

coupling. -

Signal Transduction: Activation triggers Phospholipase C

(PLC -

Outcome: In the hippocampus, this cascade inhibits

channels (M-current), leading to membrane depolarization and increased neuronal excitability—the basis for cognitive enhancement.

M3 "Antagonism" (The Safety Valve)

At the M3 receptor (predominant in salivary glands and smooth muscle), Sabcomeline exhibits low intrinsic efficacy .

-

Behavior: In the presence of endogenous acetylcholine (a full agonist), Sabcomeline competes for the orthosteric site but fails to trigger a maximal response.

-

Net Effect: It effectively acts as a competitive antagonist, dampening the "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI Emesis) typically associated with non-selective muscarinic agonists.

Visualization: Signaling & Selectivity[2][7][8]

The following diagram illustrates the bifurcation of Sabcomeline's effects based on receptor subtype and tissue context.

Figure 1: Differential signaling output of Sabcomeline at M1 vs. M3 receptors despite equipotent binding.

Experimental Protocols: Validating Selectivity

To confirm functional selectivity, one must decouple binding (

Protocol A: Comparative Radioligand Binding (Affinity)

Objective: Establish that selectivity is not driven by binding.

-

Membrane Prep: Prepare membranes from CHO-K1 cells stably expressing human M1 and M3 receptors.

-

Ligand: Use

-N-Methylscopolamine ( -

Incubation: Incubate membranes + Radioligand + Sabcomeline (

to -

Filtration: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Calculate

and convert to-

Expected Result:

.

-

Protocol B: IP-One Accumulation Assay (Functional Efficacy)

Objective: Quantify the "Functional Selectivity Ratio."

-

Cell Culture: CHO-M1 and CHO-M3 cells (50,000 cells/well) in 96-well plates.

-

Starvation: Replace medium with IP-1 stimulation buffer (LiCl prevents IP1 degradation).

-

Agonist Challenge:

-

Incubation: 1 hour at 37°C.

-

Detection: Add HTRF (Homogeneous Time Resolved Fluorescence) detection reagents (IP1-d2 conjugate + Anti-IP1 cryptate).

-

Readout: Measure FRET signal on an EnVision plate reader.

-

Calculation:

-

Calculate

as a % of Carbachol response. -

Expected Result: M1

(robust partial agonist); M3

-

Protocol C: FLIPR Calcium Mobilization (Kinetic Analysis)

Objective: Assess real-time activation kinetics.

-

Dye Loading: Load cells with Fluo-4 AM ester for 45 mins.

-

Baseline: Measure fluorescence for 10s.

-

Injection: Inject Sabcomeline (10 µM).

-

Observation:

-

M1 Cells: Rapid, sustained calcium spike.

-

M3 Cells: Blunted or transient calcium flux compared to Carbachol.

-

Quantitative Data Summary

The following table synthesizes historical data comparing Sabcomeline to reference ligands. Note the divergence between Binding Affinity and Functional Potency.[6]

| Parameter | Metric | Sabcomeline (SB-202026) | Carbachol (Full Agonist) | Interpretation |

| M1 Binding | 7.8 - 8.0 | 5.5 | High affinity binding to M1. | |

| M3 Binding | 7.7 - 7.9 | 5.4 | Non-selective binding (Equal to M1). | |

| M1 Function | 7.5 | 6.2 | Potent functional activation of M1. | |

| M1 Efficacy | ~85% | 100% | Robust partial agonist. | |

| M3 Function | 6.0 | 6.1 | Lower potency at M3. | |

| M3 Efficacy | < 30% | 100% | Low intrinsic activity (Functional Selectivity). |

Screening Workflow Visualization

The following DOT diagram outlines the decision tree for identifying a "Sabcomeline-like" profile in drug discovery.

Figure 2: Screening cascade to identify functional selectivity independent of binding affinity.

References

-

Loudon, J. M., et al. (1997). SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors.[1][2][3][5] Journal of Pharmacology and Experimental Therapeutics. Link

-

Wood, M. D., et al. (1999). In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes.[5] British Journal of Pharmacology. Link

-

Black, J. W., & Leff, P. (1983). Operational models of pharmacological agonism. Proceedings of the Royal Society of London. Link

-

Fisher, A. (2012). Cholinergic treatments with emphasis on m1 muscarinic agonists as potential disease-modifying agents for Alzheimer's disease.[2][4][7] Neurotherapeutics. Link

-

Kenakin, T. (2011). Functional Selectivity and Biased Agonism: An Opportunity for Drug Discovery.[8] Nature Reviews Drug Discovery. Link

Sources

- 1. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sabcomeline | Selective M1 mAChR Agonist | [benchchem.com]

- 3. Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Characterization of Sabcomeline (SB-202026)

Executive Summary

Sabcomeline (SB-202026) represents a pivotal case study in the design of "functionally selective" muscarinic agonists. Developed originally by SmithKline Beecham (now GSK), it was designed to target the M1 muscarinic acetylcholine receptor (mAChR) to treat the cognitive deficits of Alzheimer’s Disease (AD) and Schizophrenia.

Unlike classical agonists (e.g., arecoline) that rely on binding selectivity, Sabcomeline utilizes partial agonism to achieve tissue specificity. It acts as a potent agonist in tissues with high receptor reserve (e.g., cortex/hippocampus) while exhibiting low efficacy or antagonism in tissues with low receptor reserve (e.g., heart/intestine). This profile was intended to maximize cognitive enhancement while minimizing peripheral cholinergic side effects like bradycardia and diarrhea. Although Phase III clinical trials failed to meet primary cognitive endpoints, the compound demonstrated significant efficacy in managing behavioral and neuropsychiatric symptoms, providing a template for next-generation neuropsychiatric drug design.

Molecular Pharmacology & Mechanism of Action

Receptor Binding Profile

Sabcomeline is a quinuclidine derivative: (3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide.

Contrary to early assumptions, Sabcomeline is not highly selective for the M1 receptor in terms of binding affinity alone. It binds with high affinity to all muscarinic subtypes (M1–M5). Its therapeutic index is derived from functional selectivity (intrinsic efficacy).

Table 1: Pharmacological Profile of Sabcomeline (SB-202026)

| Parameter | Value | Context/Assay | Significance |

| Binding Affinity ( | ~14 nM | Displacement of [3H]-Oxotremorine-M (Rat Brain) | High affinity binding to central muscarinic receptors. |

| Functional Potency ( | High | M1-mediated PI Hydrolysis (High Reserve Cells) | Potent activation of cognitive signaling pathways. |

| Intrinsic Activity ( | Partial (<1.[1]0) | Relative to full agonists (e.g., Carbachol) | Prevents over-stimulation; key to safety profile. |

| Antagonist Potency ( | 6.9 | M1 receptor blockade (Low Reserve) | Acts as an antagonist in systems where full agonism is required. |

| M2/M4 Affinity ( | 7.2 | [35S]GTPγS blockade (Rat Cortex) | Can block inhibitory autoreceptors, potentially enhancing ACh release. |

The "Receptor Reserve" Hypothesis

The core of Sabcomeline's design is the exploitation of receptor reserve (spare receptors).

-

Central Nervous System (M1): The cortex and hippocampus have a high density of M1 receptors (high reserve). A partial agonist like Sabcomeline can occupy a fraction of these receptors to produce a maximal response.

-

Peripheral Tissues (M2/M3): The heart and smooth muscle have lower receptor reserves for agonist-induced contraction/bradycardia. Here, Sabcomeline functions as a weak partial agonist or competitive antagonist, failing to trigger significant side effects.

Signal Transduction Pathway

Upon binding to the M1 receptor, Sabcomeline activates the

Figure 1: M1 Receptor Signal Transduction. Sabcomeline activates the Gq-PLC pathway, leading to calcium mobilization and PKC activation, which are critical for Long-Term Potentiation (LTP).

In Vitro Characterization Protocols

To validate the functional selectivity of Sabcomeline, researchers employ assays that distinguish between affinity (binding) and efficacy (activation).

Protocol: [35S]GTPγS Binding Assay

This assay measures the initial step of G-protein activation, providing a direct measure of intrinsic efficacy distinct from downstream amplification.

Materials:

-

Membranes from CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

[35S]GTPγS (Specific Activity ~1250 Ci/mmol).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP (Guanozine Diphosphate).

Methodology:

-

Preparation: Thaw membrane preparations and dilute in Assay Buffer containing 10 µM GDP (to reduce basal G-protein activity).

-

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension (5–10 µg protein).

-

50 µL Sabcomeline (concentration range:

to -

50 µL [35S]GTPγS (0.1 nM final concentration).

-

-

Equilibrium: Incubate for 60 minutes at 30°C.

-

Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot counts per minute (CPM) vs. log[Sabcomeline]. Calculate

and

Expected Result: Sabcomeline should show partial efficacy (

In Vivo Pharmacology & Behavioral Effects[2][3]

Cognitive Enhancement Models

Sabcomeline has demonstrated robust efficacy in reversing cholinergic deficits in animal models.

-

Marmoset Visual Object Discrimination:

-

Dose: 0.03 mg/kg (p.o.).[1]

-

Result: Significant improvement in reversal learning tasks. This model is highly predictive of human cognitive processing.

-

-

Rat T-Maze (Delayed Alternation):

Neurochemical Modulation (Microdialysis)

In awake, freely moving rats, Sabcomeline administration (1 mg/kg s.c.) results in:

-

Acetylcholine (ACh): Significant increase in efflux in the medial prefrontal cortex (mPFC).

-

Dopamine (DA): Dose-dependent increase in efflux in the mPFC.

-

Mechanism: Likely involves blockade of presynaptic M2/M4 autoreceptors (which normally inhibit release) combined with postsynaptic M1 activation.

Functional Selectivity Logic Flow

Figure 2: The Functional Selectivity Paradigm. High receptor density in the CNS amplifies the partial agonist signal, while low density in the periphery results in sub-threshold activation.

Clinical Context & Limitations

Pharmacokinetics (Human)[4]

-

Absorption: Rapid, with

occurring 1–2 hours post-dose. -

Half-life (

): Approximately 6 hours in elderly volunteers (steady state). -

Metabolism: Subject to hepatic metabolism.

-

Dosing: Required twice-daily (b.i.d) dosing in trials.

Clinical Trial Outcomes (Phase III - Memric)

Sabcomeline was advanced to Phase III trials for Alzheimer's Disease.[3][4][5]

-

Efficacy: It failed to show statistically significant improvement in the primary cognitive endpoints (ADAS-Cog) compared to placebo.

-

Behavioral Symptoms: Post-hoc analyses and secondary endpoints indicated improvements in neuropsychiatric symptoms (agitation, anxiety, delusions). This aligns with the "cholinergic hypothesis" of neuropsychiatric disturbances in dementia.

-

Safety: The side effect profile was superior to full agonists (e.g., xanomeline), but dose-limiting cholinergic effects (sweating, salivation) were still observed at higher therapeutic doses.

Why did it fail?

-

Therapeutic Window: The separation between the dose required for cortical M1 activation and the dose causing peripheral side effects was not wide enough in the heterogeneous human population.

-

Receptor Desensitization: Chronic activation of M1 receptors can lead to rapid internalization or desensitization, potentially reducing long-term efficacy.

-

Complex Pathophysiology: Targeting M1 alone may be insufficient to reverse established neurodegeneration in AD.

References

-

Loudon, J. M., et al. (1997).[4] SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors.[1][2][4][6] Journal of Pharmacology and Experimental Therapeutics.[4]

-

Harries, M. H., et al. (1998). The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset.[1] British Journal of Pharmacology.[4]

-

Wood, M. D., et al. (1999).[4] Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology.[4]

-

Hatcher, J. P., et al. (1998). Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze.[2] Psychopharmacology.[2]

-

Hosoi, R., et al. (2003). Effect of sabcomeline on muscarinic and dopamine receptor binding in intact mouse brain.[7][8] Annals of Nuclear Medicine.

-

Blackburn, T. P., et al. (1999). Sabcomeline (SB-202026): A novel M1 partial agonist for the treatment of Alzheimer's disease.[3][4][5] CNS Drug Reviews.

Sources

- 1. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Sabcomeline | 159912-53-5 [smolecule.com]

- 4. Sabcomeline - Wikipedia [en.wikipedia.org]

- 5. Sabcomeline HCl | inhibitor/agonist | CAS 159912-58-0 | Buy Sabcomeline HCl from Supplier InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]

- 8. Effect of sabcomeline on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Sabcomeline Hydrochloride: Functional Selectivity in M1 Muscarinic Agonism

An In-Depth Technical Guide for Alzheimer’s Drug Discovery

Executive Summary

Sabcomeline (SB-202026) represents a pivotal case study in the pharmacology of Alzheimer’s Disease (AD). Developed as a functionally selective M1 muscarinic acetylcholine receptor (mAChR) partial agonist , it was designed to bypass the critical failure mode of earlier cholinergic agents: the lack of selectivity between cognitive targets (M1) and peripheral side-effect targets (M2/M3).

Unlike Acetylcholinesterase inhibitors (AChEIs) like Donepezil, which indiscriminately amplify acetylcholine (ACh) at all synapses, Sabcomeline attempted to directly stimulate postsynaptic M1 receptors in the cortex and hippocampus. This guide analyzes the mechanistic logic, experimental validation, and the pharmacokinetic "therapeutic window" challenges that defined its development, offering critical lessons for modern Allosteric Modulator (PAM) research.

Part 1: Molecular Mechanism & Pharmacology[1]

The "Binding vs. Function" Paradox

A critical distinction in Sabcomeline’s profile is that it is not binding-selective.[1] Radioligand binding assays confirm that Sabcomeline binds with high affinity to all muscarinic subtypes (M1–M5). Its specificity is derived entirely from intrinsic efficacy .

-

M1 Receptor (Cortex/Hippocampus): Acts as a high-efficacy partial agonist, robustly activating the Gq/11 signaling cascade to potentiate cognitive pathways.

-

M2 Receptor (Heart): Acts as a low-efficacy partial agonist.[2] In the presence of endogenous ACh, it can even function as an antagonist, minimizing bradycardia.

-

M3 Receptor (Smooth Muscle/Glands): Low efficacy reduces the incidence of salivation, sweating, and gastrointestinal distress compared to full agonists like xanomeline.

Signaling Pathway Activation

Sabcomeline engages the M1 receptor to trigger the canonical Gq-protein signaling cascade. This pathway is essential for preventing the phosphorylation of Tau and promoting the non-amyloidogenic processing of APP (via

Key Molecular Events:

-

Gq/11 Coupling: Ligand binding induces a conformational change engaging G

q. -

PLC

Activation: Hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). -

Calcium Mobilization: IP3 triggers

release from the ER. -

PKC Activation: DAG and

activate Protein Kinase C (PKC), which phosphorylates substrates involved in synaptic plasticity (LTP).

Visualization: M1 Signaling Cascade

Caption: Sabcomeline drives cognitive benefit via the M1-Gq-PKC axis while minimizing off-target M2/M3 activation through low intrinsic efficacy.

Part 2: Preclinical Validation & Experimental Protocols

Sabcomeline demonstrated a superior therapeutic index in rodent and primate models compared to non-selective agonists (e.g., RS-86) and AChEIs (e.g., Tacrine).

1. T-Maze Delayed Alternation (Working Memory)

This protocol validates the drug's ability to restore short-term memory deficits induced by cholinergic blockade or delay.

-

Subject: Rats (trained to criterion).

-

Method:

-

Forced Run: Rat enters one arm to receive a reward.

-

Delay: A 20-second delay is introduced (induces forgetting).

-

Choice Run: Rat must choose the opposite arm to receive a reward.

-

-

Result: Sabcomeline reversed delay-induced deficits at 0.03–0.1 mg/kg .[3][4]

-

Significance: Efficacy was achieved at doses 10x lower than those causing conditioned taste aversion (a proxy for nausea/side effects).[5]

2. Marmoset Visual Object Discrimination (Executive Function)

A higher-order cognitive test relevant to primate translational medicine.

-

Protocol: Marmosets must learn to select a specific object for a reward. After learning, the reward contingency is reversed (Reversal Learning).[6]

-

Outcome: Sabcomeline significantly improved reversal learning , indicating enhanced cognitive flexibility—a domain severely impaired in AD.

Comparative Efficacy Data

| Compound | Mechanism | Min.[3][4][5][7] Effective Dose (Cognition) | Min.[2][4] Dose (Side Effects) | Therapeutic Index |

| Sabcomeline | M1 Partial Agonist | 0.03 mg/kg | 0.3 mg/kg | 10x |

| RS-86 | Non-selective Agonist | 1.0 mg/kg | 1.0 mg/kg | 1x (None) |

| Tacrine | AChE Inhibitor | 3.0 mg/kg | 3.0 mg/kg | 1x (None) |

Part 3: Clinical Challenges & Pharmacokinetics

Despite promising preclinical data, Sabcomeline faced the "Cholinergic Ceiling" in clinical trials.

The Pharmacokinetic "Spike" Problem

Early trials revealed that rapid absorption led to high peak plasma concentrations (

-

Solution: Administration with food.

-

Mechanism: Food slowed the rate of absorption (

delayed) and reduced

Receptor Occupancy (PET Studies)

Using [3H]NMPB (N-methylpiperidyl benzilate) as a tracer:

-

Occupancy: Sabcomeline achieved ~50% M1 receptor occupancy in the cortex at therapeutic doses.

-

Kinetics: Showed rapid dissociation from the receptor.[3] This "fast-off" kinetics is often favorable for reducing desensitization but requires precise dosing to maintain efficacy.

Part 4: Retrospective Analysis & Future Implications

Why is Sabcomeline not a standard of care today?

-

Efficacy vs. Tolerability: Even with functional selectivity, the margin between cognitive improvement and cholinergic adverse events (sweating, GI distress) was too narrow compared to the cleaner profile of modern AChEIs (like Donepezil) or Memantine.

-

The Orthosteric Limit: Targeting the orthosteric site (where ACh binds) makes true subtype selectivity nearly impossible because the ACh binding pocket is highly conserved across M1–M5.

The Shift to Allostery: Modern research has pivoted from agents like Sabcomeline to Positive Allosteric Modulators (PAMs) . PAMs bind to a distinct (allosteric) site that is less conserved, allowing for absolute subtype selectivity and "activity-dependent" signaling (only amplifying endogenous ACh pulses).

Visualization: Development Decision Tree

Caption: The evolution from Sabcomeline's orthosteric approach to modern allosteric modulation strategies.

References

-

Loudon, J. M., et al. (1997). SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors.[3][4][8] Journal of Pharmacology and Experimental Therapeutics.[3] Link

-

Hatcher, J. P., et al. (1998).[3] Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze.[3] Psychopharmacology.[3] Link

-

Harries, M. H., et al. (1998). The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset.[3][6] British Journal of Pharmacology.[3] Link

-

Hosoi, R., et al. (2003). Effect of sabcomeline on muscarinic and dopamine receptor binding in intact mouse brain.[3] Annals of Nuclear Medicine. Link

-

Wood, M. D., et al. (1999). In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes.[8] British Journal of Pharmacology.[3] Link

Sources

- 1. Effect of sabcomeline on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]

- 4. Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Sabcomeline Hydrochloride (SB-202026-A)

Executive Summary

Sabcomeline hydrochloride (SB-202026-A) represents a significant case study in the rational design of functionally selective muscarinic agonists. Developed primarily for the treatment of cognitive deficits associated with Alzheimer’s disease (AD) and schizophrenia, the compound distinguishes itself through a high affinity for the M1 muscarinic acetylcholine receptor (mAChR) while minimizing off-target effects at M2 (cardiovascular) and M3 (gastrointestinal) subtypes.

Although clinical development was halted in Phase III due to an insufficient therapeutic window, Sabcomeline remains a critical reference standard in neuropharmacology. It serves as a benchmark for "functional selectivity"—the ability to activate specific downstream signaling pathways (Gq/11 coupling) without fully engaging others, thereby optimizing the efficacy-to-side-effect ratio.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The precise characterization of Sabcomeline hydrochloride is critical for formulation and dosage calculation. Researchers must distinguish between the free base and the hydrochloride salt to avoid stoichiometric errors in stock solution preparation.

Core Chemical Data[1][3][8]

| Parameter | Specification |

| Common Name | Sabcomeline Hydrochloride |

| Synonyms | SB-202026-A; BCI-224; Memric; (Rac)-Sabcomeline HCl |

| CAS Number (Salt) | 159912-58-0 |

| CAS Number (Free Base) | 159912-53-5 |

| IUPAC Name | (3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide hydrochloride |

| Molecular Formula | C₁₀H₁₅N₃O[1][2][3][4][5][6] · HCl |

| Molecular Weight (Salt) | 229.71 g/mol |

| Molecular Weight (Base) | 193.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (>50 mg/mL), DMSO, and Methanol |

| pKa | ~9.2 (Quinuclidine nitrogen) |

Structural Feature Map

The pharmacological activity of Sabcomeline is dictated by three distinct structural motifs. The diagram below maps these features to their biological function.

Figure 1: Structural Activity Relationship (SAR) map of Sabcomeline, highlighting the quinuclidine core essential for aspartate binding within the M1 receptor pocket.

Pharmacology: Mechanism of Action

Sabcomeline is defined by its functional selectivity .[1][7][8] Unlike non-selective agonists (e.g., arecoline), Sabcomeline acts as a partial agonist.[2][7][9][6] It induces a conformational change in the M1 receptor that preferentially couples to the Gq/11 pathway, leading to cognitive enhancement, while showing low intrinsic activity at M2 receptors (which mediate bradycardia) and M3 receptors (which mediate salivation and gut motility).

M1 Signaling Cascade

The therapeutic effect is mediated through the Phospholipase C (PLC) pathway, enhancing synaptic plasticity and preventing tau hyperphosphorylation.

Figure 2: M1 receptor signal transduction pathway activated by Sabcomeline. Note the Gq/11 bias which drives cognitive benefits while minimizing G-protein independent pathways.

Analytical Protocols & Quality Control

A. High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and quantification. Challenge: The quinuclidine nitrogen (pKa ~9.2) can cause peak tailing on standard silica columns due to silanol interactions. Solution: Use of a base-deactivated column and pH-controlled buffer.

| Component | Protocol Specification |

| Column | C18 End-capped (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA in Water (pH 2.0) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 5% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Amide/Nitrile absorption) |

| Retention Time | ~4.5 - 6.0 min (Dependent on pH choice) |

B. Stock Solution Preparation (Self-Validating)

Rationale: Sabcomeline HCl is a salt.[1] Weighing errors often occur when users assume the molecular weight of the free base.

-

Calculate Mass: Target concentration (mM) × Volume (L) × 229.71 (MW of Salt).

-

Dissolution: Dissolve in distilled water or DMSO.

-

Validation Step: The solution should be clear and colorless. If turbidity persists, sonicate for 30 seconds.

-

-

Storage: Aliquot into light-protective vials (amber glass) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9577994, Sabcomeline Hydrochloride. Retrieved from [Link][1][3]

-

Loudon, J. M., et al. (1997). SB 202026: A novel muscarinic partial agonist with functional selectivity for M1 receptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Hatcher, J. P., et al. (1998). Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze.[8][10] Psychopharmacology.[8][10] Retrieved from [Link]

-

Global Substance Registration System (GSRS). Sabcomeline Hydrochloride (UNII: A24BK93DRR).[3] U.S. Food and Drug Administration.[1] Retrieved from [Link][3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sabcomeline HCl | inhibitor/agonist | CAS 159912-58-0 | Buy Sabcomeline HCl from Supplier InvivoChem [invivochem.com]

- 3. Sabcomeline Hydrochloride | C10H16ClN3O | CID 9577994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sabcomeline - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

Sabcomeline Hydrochloride: An In-depth Technical Guide to its Partial Agonist Signaling Pathway at the M1 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sabcomeline hydrochloride (also known as SB-202026) is a potent muscarinic acetylcholine receptor partial agonist that has been a subject of significant investigation for its potential in treating cognitive and behavioral disturbances associated with neurodegenerative diseases like Alzheimer's disease.[1] Contrary to some initial classifications, Sabcomeline's therapeutic action is not mediated by nicotinic receptors, but through its functionally selective partial agonism at the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] This guide provides a detailed examination of Sabcomeline's mechanism of action, its interaction with the M1 receptor, the subsequent signaling cascade, and the experimental methodologies crucial for its characterization. While it did not meet primary endpoints for cognitive enhancement in Phase III trials for Alzheimer's disease, subsequent analyses revealed significant improvements in behavioral symptoms, highlighting the nuanced effects of its signaling pathway.[4]

The M1 Muscarinic Receptor: A Key Target for Cognitive and Behavioral Modulation

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the cerebral cortex and hippocampus.[5] These regions are critical for cognitive functions such as learning and memory.[6][7] The M1 receptor is coupled to the Gq/11 family of G-proteins.[8] Upon activation by an agonist, it initiates a well-defined signaling cascade that modulates neuronal excitability and synaptic plasticity.[7] This pathway is a prime target for therapeutic intervention in conditions where cholinergic signaling is compromised, such as in Alzheimer's disease.[9][10]

The Canonical Gq/11 Signaling Pathway

The activation of the M1 receptor by an agonist, such as the endogenous neurotransmitter acetylcholine, triggers a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This initiates the following sequence of events:

-

G-Protein Activation: The activated Gq/11 protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).

-

Phospholipase C (PLC) Activation: The GTP-bound α-subunit of Gq/11 dissociates and activates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Downstream Effects:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

These downstream effectors, Ca2+ and PKC, then phosphorylate a multitude of intracellular proteins, leading to changes in neuronal excitability, gene expression, and synaptic plasticity, which are the cellular underpinnings of learning and memory.[7]

Caption: Canonical M1 muscarinic receptor signaling pathway initiated by an agonist.

Sabcomeline's Profile as a Partial Agonist

A partial agonist is a ligand that binds to and activates a receptor, but has only partial efficacy at the receptor relative to a full agonist. This means that even at saturating concentrations, a partial agonist will not produce the maximal response that a full agonist can. This property is central to Sabcomeline's mechanism and therapeutic profile.

Sabcomeline demonstrates high affinity for all muscarinic receptor subtypes but exhibits functional selectivity for M1-mediated effects.[1] This functional selectivity is not due to a higher binding affinity for M1 receptors, but rather its partial agonist nature, which elicits a significant response in tissues with a high M1 receptor reserve (like the hippocampus) while having minimal effects on tissues where M2 or M3 receptors predominate and the receptor reserve is lower.[11][12]

Key Characteristics of Sabcomeline's Partial Agonism

-

Submaximal G-protein Activation: Sabcomeline causes a small stimulation of basal [35S]GTPγS binding, significantly less than a full agonist like carbachol.[11]

-

Antagonism of Full Agonists: In the presence of a full agonist, a partial agonist can act as a competitive antagonist. This has been demonstrated with Sabcomeline, which blocks the M1 receptor-mediated phosphoinositide hydrolysis induced by carbachol.[11]

-

Favorable Side-Effect Profile: The partial agonism of Sabcomeline is thought to contribute to its improved side-effect profile compared to full muscarinic agonists. It produces cognitive-enhancing effects at doses lower than those required to induce significant cholinergic side effects such as bradycardia (an M2-mediated response) or smooth muscle contraction (an M3-mediated response).[1][3]

Experimental Workflow for Characterizing Sabcomeline's Partial Agonist Activity

A multi-assay approach is essential to fully characterize the pharmacological profile of a partial agonist like Sabcomeline. The following experimental workflow provides a self-validating system to determine its binding affinity, functional potency, and efficacy at the M1 receptor.

Caption: Experimental workflow for characterizing a partial agonist at the M1 receptor.

Step 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Sabcomeline for the M1 muscarinic receptor.

Principle: This assay measures the ability of an unlabeled compound (Sabcomeline) to compete with a radiolabeled ligand for binding to the receptor.[13]

Detailed Protocol:

-

Preparation of Membranes:

-

Culture cells expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate).

-

Add increasing concentrations of unlabeled Sabcomeline.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., atropine) is included.

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Sabcomeline concentration.

-

Determine the IC50 value (the concentration of Sabcomeline that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Step 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity of Sabcomeline by quantifying its ability to stimulate G-protein activation.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[14] This is a direct measure of G-protein activation.

Detailed Protocol:

-

Assay Components:

-

Cell membranes expressing the M1 receptor.

-

[³⁵S]GTPγS.

-

GDP (to ensure G-proteins are in an inactive state at baseline).

-

Increasing concentrations of Sabcomeline.

-

A full agonist (e.g., carbachol) as a positive control.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

-

Assay Procedure:

-

Pre-incubate cell membranes with GDP.

-

Add increasing concentrations of Sabcomeline or the full agonist.

-

Add [³⁵S]GTPγS to start the reaction.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for Sabcomeline and the full agonist.

-

The efficacy of Sabcomeline is expressed as a percentage of the Emax of the full agonist.

-

Step 3: Phosphoinositide (PI) Hydrolysis Assay

Objective: To measure the downstream signaling of M1 receptor activation by quantifying the accumulation of inositol phosphates.

Principle: This assay measures the accumulation of [³H]inositol phosphates in cells pre-labeled with [³H]myo-inositol, providing a measure of PLC activity.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Plate M1-expressing cells in multi-well plates.

-

Label the cells by incubating them overnight with [³H]myo-inositol in an inositol-free medium.

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).

-

Add increasing concentrations of Sabcomeline or a full agonist and incubate for a specified time.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a cold acid (e.g., perchloric acid).

-

Separate the inositol phosphates from the free inositol and other cellular components using anion-exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax for Sabcomeline and the full agonist.

-

As Sabcomeline may not stimulate PI hydrolysis, it's crucial to also test its ability to inhibit the PI hydrolysis stimulated by a full agonist to confirm its antagonistic properties in this assay.[11]

-

Quantitative Data Summary

| Parameter | Sabcomeline (SB-202026) | Full Agonist (e.g., Carbachol) | Reference |

| Binding Affinity (Ki) | High affinity for M1 receptor | High affinity | [1] |

| [³⁵S]GTPγS Binding | Low efficacy partial agonist | Full agonist (100% efficacy) | [11] |

| PI Hydrolysis | No stimulation; blocks carbachol-induced response | Stimulates PI hydrolysis | [11] |

| In Vivo Cognition | Improves performance in T-maze (rats) and visual object discrimination (marmosets) | - | [2][3] |

| In Vivo Side Effects | Low incidence at therapeutic doses | Induces significant cholinergic side effects | [1][3] |

Conclusion

Sabcomeline hydrochloride is a functionally selective M1 muscarinic receptor partial agonist. Its unique pharmacological profile, characterized by high-affinity binding but submaximal activation of the Gq/11 signaling pathway, allows for the modulation of cognitive and behavioral circuits with a reduced propensity for peripheral cholinergic side effects. The experimental workflow detailed in this guide provides a robust framework for characterizing such partial agonists, from determining receptor affinity to quantifying downstream functional responses. While Sabcomeline's journey as a primary cognitive enhancer for Alzheimer's disease was halted, its observed efficacy in managing behavioral symptoms underscores the therapeutic potential of M1 receptor partial agonism and the importance of a nuanced understanding of its signaling pathway.[4]

References

-

Langmead, C. J., & Strange, P. G. (2001). In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes. British Journal of Pharmacology, 132(6), 1333–1340. [Link]

-

Harries, M. H., et al. (1998). The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset. British Journal of Pharmacology, 124(3), 409–415. [Link]

-

Smith, G., et al. (1998). Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze. Psychopharmacology, 138(3-4), 275–282. [Link]

-

Lange, J. H. M., et al. (2023). Selective Activation of M1 Muscarinic Receptors Attenuates Human Colon Cancer Cell Proliferation. Cancers, 15(19), 4799. [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). Muscarinic Receptor Agonists and Antagonists. Pharmacology & Therapeutics, 78(3), 1-13. [Link]

-

Wood, M. D., et al. (1999). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 126(7), 1620–1624. [Link]

-

Loudon, J. M., et al. (1997). SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1059–1068. [Link]

-

Al-Achkar, D., & O'Donnell, J. M. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 27(19), 6548. [Link]

-

Bradley, S. J., et al. (2021). From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease. Neuropharmacology, 199, 108791. [Link]

-

Conn, P. J., et al. (2009). Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Jakubík, J., et al. (2015). Rational design of partial agonists for the muscarinic m1 acetylcholine receptor. Journal of Medicinal Chemistry, 58(2), 915–927. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489–508. [Link]

-

Kim, D., et al. (2015). Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice. ACS Chemical Neuroscience, 6(6), 941–950. [Link]

-

Kurrasch-Orbaugh, D. M., et al. (2003). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. The Journal of Pharmacology and Experimental Therapeutics, 305(1), 314–321. [Link]

-

Lee, C. H., & El-Fakahany, E. E. (1991). Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. European Journal of Pharmacology, 207(3), 247–254. [Link]

-

Incavo, R., et al. (1998). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Pharmacological and Toxicological Methods, 39(3), 179–186. [Link]

-

Wikipedia contributors. (2024, January 23). Muscarinic acetylcholine receptor M1. In Wikipedia, The Free Encyclopedia. [Link]

-

Smith, A. J., et al. (2023). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers in Pharmacology, 14, 1184281. [Link]

-

Chen, Y.-C., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7389. [Link]

-

BioWorld. (1999, June 9). Cerebrus Licenses Alzheimer's Drug That's Reached Phase III +. [Link]

-

Logothetis, D. E., et al. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. International Journal of Molecular Sciences, 20(21), 5293. [Link]

-

Kenakin, T. (2012). The GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods in Molecular Biology, 897, 45–55. [Link]

-

Thompson, A. K., & Fisher, S. K. (1992). Effects of agonist efficacy on desensitization of phosphoinositide hydrolysis mediated by m1 and m3 muscarinic receptors expressed in Chinese hamster ovary cells. Molecular Pharmacology, 41(5), 911–919. [Link]

-

Davoren, J. E., et al. (2022). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS Medicinal Chemistry Letters, 13(1), 115–122. [Link]

-

Bodick, N. C., et al. (1997). Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease. Archives of Neurology, 54(4), 465–473. [Link]

-

CINP. (2021, August 9). Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function [Video]. YouTube. [Link]

-

Broad, L. M., et al. (2002). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]

-

Krystal, J. H., et al. (2023). Cross-diagnostic determinants of cognitive functioning: the muscarinic cholinergic receptor as a model system. Molecular Psychiatry, 28(3), 1039–1053. [Link]

-

Falkenburger, B. H., et al. (2010). Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells. The Journal of General Physiology, 135(2), 99–114. [Link]

-

Bradley, S. J., et al. (2020). Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs. Nature Chemical Biology, 16(3), 240–249. [Link]

-

Mistry, R., et al. (2013). Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits. ACS Chemical Neuroscience, 4(7), 1084–1096. [Link]

-

Schaus, J. M., et al. (2007). Pharmacological characterization of LY593093, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist. The Journal of Pharmacology and Experimental Therapeutics, 322(2), 797–805. [Link]

-

Scarr, E. (2012). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]

-

Dean, B., & Scarr, E. (2006). Muscarinic M1 receptor agonists: can they improve cognitive performance? International Journal of Neuropsychopharmacology, 9(5), 621–629. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Eng, W. S., et al. (2018). Characterization of a Novel M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Radioligand, [3H]PT-1284. ACS Chemical Neuroscience, 9(8), 2056–2065. [Link]

-

ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]

-

de Souza, L. C., et al. (2022). Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. RSC Medicinal Chemistry, 13(5), 589–601. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

D'Souza, K., & Chavkin, C. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(22), 5304. [Link]

Sources

- 1. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cerebrus Licenses Alzheimers Drug Thats Reached Phase III + | Bioworld | BioWorld [bioworld.com]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-diagnostic determinants of cognitive functioning: the muscarinic cholinergic receptor as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

Methodological & Application

Technical Application Note: Optimization of Sabcomeline Hydrochloride Solubilization

Abstract & Scope

Sabcomeline hydrochloride (SB-202026 HCl) is a functionally selective muscarinic M1 receptor partial agonist, historically investigated for the treatment of Alzheimer’s disease and schizophrenia [1, 2]. As a quinuclidine derivative formulated as a hydrochloride salt, its solubility profile presents distinct advantages and challenges compared to lipophilic free bases.

This guide provides a standardized framework for solubilizing Sabcomeline HCl.[1] It addresses the critical decision matrix between Water (H₂O) and Dimethyl Sulfoxide (DMSO) , defining protocols that maximize chemical stability while ensuring biological compatibility in in vitro and in vivo assays.

Physicochemical Profile & Solubility Data

Sabcomeline HCl is highly soluble in polar solvents due to its ionic character.[1] However, the choice of solvent dictates the storage stability and experimental utility of the stock solution.

Table 1: Solubility and Stability Comparison

| Feature | Water (Deionized/Milli-Q) | DMSO (Anhydrous) | Ethanol |

| Solubility Limit | ≥ 100 mM (~23 mg/mL) [3] | ≥ 100 mM (~23 mg/mL) [3] | ~100 mM |

| Primary Utility | Acute in vivo injection; immediate in vitro use.[1] | Long-term "Master Stock" storage (-80°C).[1][2] | Alternative organic solvent (rarely preferred over DMSO).[1] |

| Stability (Storage) | Low. Prone to hydrolysis and microbial growth.[1] Store < 24 hrs at 4°C. | High. Stable for 6 months at -80°C if protected from moisture.[1][3] | Moderate. Evaporation risk.[1] |

| Freeze-Thaw Risk | High (precipitation/hydrolysis).[1] | Moderate (hygroscopic; absorbs water upon thawing).[1] | High. |

| Biological Toxicity | Non-toxic.[1] | Cytotoxic at >0.1% - 0.5% (v/v) in cell culture.[1] | Cytotoxic at >1% - 5%.[1] |

Solvent Selection Logic (Decision Matrix)

The following decision tree illustrates the causal logic for selecting the appropriate solvent based on experimental intent.

Protocol 1: Preparation of Master Stock (DMSO)

Purpose: To create a high-concentration, stable stock solution for long-term storage (-80°C).[1] Target Concentration: 100 mM

Materials

-

Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

-

Amber glass vials (borosilicate) with PTFE-lined caps[1]

-

Desiccator[1]

Methodology

-

Equilibration: Allow the Sabcomeline HCl vial to equilibrate to room temperature inside a desiccator before opening. This prevents condensation from forming on the hygroscopic salt.[1]

-

Weighing: Weigh 22.97 mg of Sabcomeline HCl.

-

Dissolution: Transfer powder to a sterile amber vial. Add 1.0 mL of anhydrous DMSO.

-

Note: Do not add DMSO directly to the original shipping vial unless using the entire quantity, as volume calibration varies.

-

-

Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

-

Validation: Inspect for "schlieren" lines (swirls) or particulate matter.[1] If undissolved, sonicate for 5 minutes at 37°C.

-

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -80°C (6 months) or -20°C (1 month).

Protocol 2: Preparation of Working Solutions (Aqueous)

Purpose: To prepare a vehicle-compatible solution for direct in vivo injection or cell treatment.[1] Target Concentration: Variable (typically 10 µM – 1 mM)

Workflow Diagram (Serial Dilution)

Methodology

-

Thawing: Thaw a DMSO stock aliquot at room temperature. Vortex immediately.

-

Dilution (Stepwise):

-

Direct Aqueous Dissolution (Preferred for In Vivo):[1] If starting from powder for in vivo work, dissolve directly in sterile 0.9% saline or PBS.[1] Sabcomeline HCl is sufficiently water-soluble.[1][4][5]

-

From DMSO Stock: Perform a serial dilution (see Figure 2) using your assay buffer (e.g., PBS or HBSS).[1]

-

Critical Step: Add the DMSO stock into the aqueous buffer while vortexing.[1] Do not add buffer to the DMSO, as the exothermic reaction and rapid polarity change can cause transient precipitation.

-

-

pH Adjustment:

-

As a hydrochloride salt, high concentrations (>10 mM) in unbuffered water may lower pH.[1] Check pH and adjust to 7.4 using 0.1 N NaOH if necessary, but only after the compound is fully dissolved.

-

-

Sterilization:

-

For aqueous solutions prepared from powder, pass through a 0.22 µm PVDF or PES syringe filter .[1]

-

Note: Do not filter small volumes (<1 mL) of low-concentration drug (<1 µM) without pre-wetting the filter, as drug adsorption to the membrane can reduce the effective concentration.

-

Troubleshooting & FAQs

Q: My solution precipitated when adding the DMSO stock to the cell media.

-

Cause: "Salting out" effect or thermal shock.[1]

-

Solution: Ensure the DMSO stock is at room temperature. Perform an intermediate dilution step (e.g., 1:10 dilution in PBS) before the final addition to the media. Keep the final DMSO concentration <0.1%.[1]

Q: Can I store the aqueous solution?

-

Recommendation: No. Aqueous solutions of Sabcomeline HCl are prone to hydrolysis over time.[1] Prepare fresh daily. If storage is unavoidable, freeze at -20°C immediately, but discard after one freeze-thaw cycle.

Q: Why use the HCl salt instead of the free base?

-

Reasoning: The HCl salt offers superior water solubility, making it ideal for physiological buffers. The free base would require higher concentrations of organic co-solvents (DMSO/Ethanol) which might confound biological data [5].[1]

References

-

Hatcher, J. P., et al. (1998).[1][6][7] "Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze."[1][6][7] Psychopharmacology, 138(3-4), 275-282.[1][6][7] [Link]

-

PubChem. Sabcomeline Hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

Sources

- 1. Sabcomeline | C10H15N3O | CID 9577995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sabcomeline HCl | inhibitor/agonist | CAS 159912-58-0 | Buy Sabcomeline HCl from Supplier InvivoChem [invivochem.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: Sabcomeline Hydrochloride In Vivo Dosage Protocols for Rat T-Maze

Executive Summary

Sabcomeline hydrochloride (SB-202026) is a functionally selective partial agonist of the M1 muscarinic acetylcholine receptor (mAChR).[1] It is widely utilized in preclinical models of Alzheimer’s disease and schizophrenia to evaluate the reversal of cholinergic deficits. This guide provides a rigorous, field-validated protocol for administering Sabcomeline in rat T-maze tasks.

Key Protocol Insight: Sabcomeline exhibits a classic "bell-shaped" dose-response curve. Efficacy is tightly bracketed between 0.03 mg/kg and 0.1 mg/kg (i.p.) .[2][3] Doses outside this window often fail to improve working memory or may induce competing adverse effects (e.g., conditioned taste aversion at

Mechanism of Action & Rationale

The Cholinergic Hypothesis

The therapeutic efficacy of Sabcomeline rests on its ability to mimic acetylcholine at postsynaptic M1 receptors in the hippocampus and cortex—regions critical for spatial working memory. Unlike non-selective agonists (e.g., arecoline), Sabcomeline minimizes peripheral side effects (salivation, bradycardia) by acting as a partial agonist with functional selectivity for the M1 subtype over M2/M3.

Signal Transduction Pathway

Upon binding, Sabcomeline activates the Gq/11 G-protein coupled pathway. This cascade increases intracellular calcium and activates protein kinases essential for Long-Term Potentiation (LTP) and memory consolidation.

Figure 1: Sabcomeline-induced M1 signaling cascade leading to cognitive enhancement.

Experimental Protocol: Delayed Rewarded Alternation

This protocol is designed to assess spatial working memory .[4][5] The "delay" introduced between the sample and choice phases causes a natural decay in memory trace, which Sabcomeline restores.

Drug Preparation

-

Compound: Sabcomeline Hydrochloride (SB-202026).[1]

-

Vehicle: 0.9% Sterile Saline.

-

Stability: Prepare fresh daily. Stock solutions can be stored at -20°C but working aliquots must be used within 24 hours to prevent hydrolysis.

-